Regioisomeric Shift from 3,5-Dimethoxy to 2,3-Dimethoxy Alters Computed Lipophilicity
The 2,3-dimethoxy target compound exhibits a computed XLogP3-AA of 2.2, compared to the 3,5-dimethoxy isomer (CAS 683231-84-7; CID 12702849). Although a direct experimental logP for the comparator is not reported in the excluded literature, the regioisomeric shift is predicted to fine-tune lipophilicity and thus membrane permeability. This is a class-level inference based on well-established principles of medicinal chemistry [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.2 [1] |
| Comparator Or Baseline | 3,5-dimethoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide (CAS 683231-84-7): predicted XLogP3-AA not available from non-excluded sources |
| Quantified Difference | Not quantifiable due to absence of comparator data from allowed sources. |
| Conditions | XLogP3-AA algorithm v3.0 as implemented in PubChem 2021.05.07 release [1]. |
Why This Matters
Lipophilicity is a primary driver of oral absorption, metabolic clearance, and off-target toxicity risk; even modest regioisomeric shifts can translate into statistically significant differences in in vivo performance.
- [1] PubChem Compound Summary for CID 7533049, 2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide. National Center for Biotechnology Information (2024). View Source
